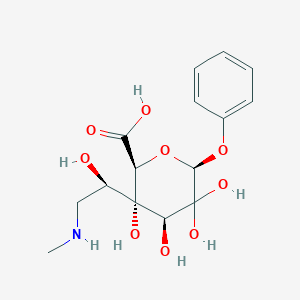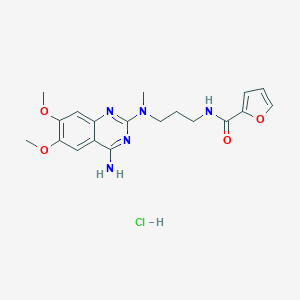
Clomifenoxide
Overview
Description
Clomifenoxide, also known as clomifene N-oxide, is a nonsteroidal selective estrogen receptor modulator (SERM) of the triphenylethylene group . It is described as an antiestrogen and “gonad stimulant” but was never marketed . It is an active metabolite of clomifene .
Molecular Structure Analysis
The molecular formula of this compound is C26H28ClNO2 . The molecular weight is 422.0 g/mol . The InChIKey, a unique identifier for chemical substances, is PGHWCZITRQNIPM-QPLCGJKRSA-N .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 422.0 g/mol . It has a XLogP3-AA value of 6.7, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity . It has 0 hydrogen bond donor count and 2 hydrogen bond acceptor count . The topological polar surface area is 27.3 Ų .
Scientific Research Applications
Clomiphene is widely used for inducing ovulation, especially in cases of polycystic ovary syndrome. However, its use during early pregnancy may be associated with an increased risk of hypospadias in male offspring (Sørensen et al., 2004).
Clomiphene has been utilized in differential diagnostics for hypogonadism in men, demonstrating the potential to eliminate hypogonadism in a significant portion of patients (Rozhivanov et al., 2016).
Clomiphene exhibits antioxidant properties and its effects can be influenced by the Val16Ala polymorphism in the SOD2 gene, which encodes manganese superoxide dismutase enzyme. This polymorphism can affect the drug's response in treatments related to female reproductive health (Costa et al., 2012).
Clomiphene, as an ovulation induction drug, is generally the first treatment choice for patients with amenorrhea, unless there is profound hypothalamic deficiency (Collins & Hughes, 1995).
Clomiphene and FDA-approved selective estrogen receptor modulators (SERMs) have been found to inhibit Ebola virus infection, suggesting their potential repurposing for treating this viral infection (Johansen et al., 2013).
Clomiphene citrate has been compared with low-dose FSH for the first-line treatment of infertile women with anovulation associated with polycystic ovary syndrome, showing different effectiveness and treatment outcomes (Homburg et al., 2012).
Clomiphene citrate ameliorated lead acetate-induced reproductive toxicity in male Wistar rats, indicating its protective effects against certain toxic substances (Wahab et al., 2019).
Clomiphene is part of the class of selective estrogen receptor modulators (SERMs), which have various clinical applications including treatment of infertility, hormone-dependent cancers, and potentially cardiovascular disease (Goldstein et al., 2000).
Mechanism of Action
Target of Action
Clomifenoxide, also known as clomifene N-oxide, is a nonsteroidal selective estrogen receptor modulator (SERM) of the triphenylethylene group . It primarily targets estrogen receptors in various tissues. The role of these receptors is to bind with estrogen, a hormone that plays a crucial role in the regulation of many biological processes, including reproductive development and function .
Mode of Action
This compound interacts with its targets, the estrogen receptors, in a unique way. It acts as an estrogen agonist or antagonist depending on the target tissue . This means it can either mimic the action of estrogen and activate the receptor (agonist) or block the action of estrogen and inhibit the receptor (antagonist). This dual action allows this compound to selectively modulate estrogen activity in different tissues .
Biochemical Pathways
It is known to stimulate the release of gonadotropins, follicle-stimulating hormone (fsh), and luteinizing hormone (lh), which leads to the development and maturation of the ovarian follicle, ovulation, and subsequent development and function of the corpus luteum . This process is part of the hypothalamic-pituitary-gonadal axis, a major endocrine system that regulates reproductive development and function .
Pharmacokinetics
It is known that these properties play a crucial role in a drug’s bioavailability and overall effectiveness
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its modulation of estrogen activity. By acting as an estrogen agonist or antagonist, this compound can influence a variety of cellular processes regulated by estrogen, such as cell growth, differentiation, and function . In particular, its ability to stimulate the release of gonadotropins and induce ovulation can have significant effects at the cellular level, leading to changes in the structure and function of the ovarian follicle .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, changes in environmental conditions and pollutants can result in shifts in the biological activity of the soil, which can potentially affect the stability and efficacy of this compound . .
Safety and Hazards
Safety data for Clomifenoxide suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition . In case of accidental ingestion or contact, immediate medical attention is advised .
Biochemical Analysis
Biochemical Properties
Clomifenoxide interacts with various enzymes and proteins in the body. As a selective estrogen receptor modulator, it has the ability to bind to estrogen receptors, thereby influencing the biochemical reactions that these receptors are involved in . The nature of these interactions is complex and involves both agonistic and antagonistic effects, depending on the target tissue .
Cellular Effects
This compound exerts its effects on various types of cells and cellular processes. It influences cell function by modulating the activity of estrogen receptors, which play a crucial role in numerous cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its interaction with estrogen receptors. It acts as a selective estrogen receptor modulator, binding to these receptors and influencing their activity . This can result in changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level .
Metabolic Pathways
This compound is involved in metabolic pathways related to its role as a selective estrogen receptor modulator . It is a prodrug, being activated via similar metabolic pathways as the related triphenylethylene SERMs tamoxifen and toremifene .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely to be influenced by its lipophilic nature, allowing it to pass through cell membranes. It may interact with various transporters or binding proteins, influencing its localization or accumulation within cells .
Subcellular Localization
Given its role as a selective estrogen receptor modulator, it is likely to be found in areas of the cell where these receptors are located, such as the nucleus . Its activity or function may be influenced by targeting signals or post-translational modifications that direct it to specific compartments or organelles.
properties
IUPAC Name |
2-[4-(2-chloro-1,2-diphenylethenyl)phenoxy]-N,N-diethylethanamine oxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28ClNO2/c1-3-28(29,4-2)19-20-30-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23/h5-18H,3-4,19-20H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGHWCZITRQNIPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70869303 | |
| Record name | Clomifenoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70869303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
97642-74-5 | |
| Record name | Ethanamine, 2-[4-(2-chloro-1,2-diphenylethenyl)phenoxy]-N,N-diethyl-, N-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97642-74-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clomifenoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70869303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CLOMIFENOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L88W2ZR0TI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![3-[4-(Trifluoromethyl)phenyl]propanal](/img/structure/B195003.png)





